

# Technical Guide: Physicochemical Characteristics of 3-Acetyl-1H-pyrazole-5-carboxylic Acid

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## Compound of Interest

Compound Name: 3-acetyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1340288

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## Introduction

**3-Acetyl-1H-pyrazole-5-carboxylic acid** (CAS No. 1297537-45-1) is a key intermediate in the synthesis of various pharmaceuticals, most notably Darolutamide, an anti-androgen medication used in the treatment of prostate cancer. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and a detailed experimental protocol for its synthesis.

It is important to note that this compound can exist as tautomers due to the mobile proton on the pyrazole ring. Consequently, it is often synonymously referred to as 5-acetyl-1H-pyrazole-3-carboxylic acid. The IUPAC name is generally accepted as 5-acetyl-1H-pyrazole-3-carboxylic acid. For consistency, this document will use the name **3-acetyl-1H-pyrazole-5-carboxylic acid** as requested.

## Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of **3-acetyl-1H-pyrazole-5-carboxylic acid**.

## General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	154.12 g/mol	[1][2]
Appearance	Solid, Powder or liquid	[2][3]
Melting Point	129.82 °C (Predicted), 257-269 °C (decomposed)	[3]
Boiling Point	479.2 °C (Predicted)	[3]
Density	1.467 g/cm <sup>3</sup> (Predicted)	[3]
Water Solubility	3461.85 mg/L (Predicted)	
pKa	3.60 (Predicted)	[3]
LogP	0.3105	[1]

## Spectral Data

Spectrum Type	Predicted/Typical Values and Interpretation
<sup>1</sup> H NMR	The proton spectrum is expected to show a singlet for the methyl protons of the acetyl group (around 2.5 ppm), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The NH proton of the pyrazole ring will also be present as a broad singlet.
<sup>13</sup> C NMR	The carbon spectrum will show signals for the acetyl methyl carbon, the two carbonyl carbons (acetyl and carboxylic acid, typically in the range of 160-200 ppm), and the carbons of the pyrazole ring.
Infrared (IR)	The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (2500-3300 cm <sup>-1</sup> ), a C=O stretching frequency for the carboxylic acid (around 1710 cm <sup>-1</sup> ), another C=O stretching for the acetyl ketone (around 1680 cm <sup>-1</sup> ), and C-N and C=C stretching vibrations from the pyrazole ring. <sup>[4][5]</sup>
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M <sup>+</sup> ) at m/z 154. Key fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyrazole ring. An acylium ion (R-CO <sup>+</sup> ) is a common base peak for carboxylic acid derivatives. <sup>[6]</sup>

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **3-acetyl-1H-pyrazole-5-carboxylic acid**, compiled from various reported methods.<sup>[7][8]</sup>

## Synthesis of 3-Acetyl-1H-pyrazole-5-carboxylic Acid

This procedure involves a multi-step synthesis starting from 3,3-dimethoxybutane-2-one and diethyl oxalate.

Materials:

- 3,3-dimethoxybutane-2-one
- Toluene
- Potassium tert-butoxide
- Diethyl oxalate
- Water
- Hydrazine monohydrochloride
- Dichloromethane
- n-Heptane
- Tetrahydrofuran (THF)
- Aqueous Sodium Hydroxide
- Hydrochloric Acid

Procedure:

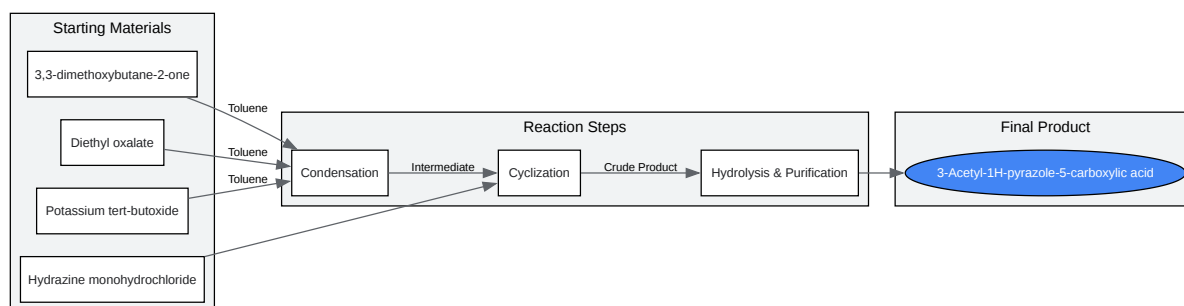
- Step 1: Condensation Reaction
  - Pre-cool a mixture of 3,3-dimethoxybutane-2-one in toluene to 5-10°C.
  - Add potassium tert-butoxide lot-wise while maintaining the temperature and stir for 45 minutes.
  - Add diethyl oxalate to the mixture at 10-15°C and continue stirring for 4 hours.

- Filter the resulting solid.
- Step 2: Cyclization Reaction
  - To the filtered solid, add water and cool the mixture to 5-10°C.
  - Slowly add a solution of hydrazine monohydrochloride at 5-10°C and stir for 4 hours.
  - Add dichloromethane to the mixture and stir.
  - Allow the mixture to warm to 25-30°C and continue stirring.
  - Filter the mixture through a pad of hyflow.
  - Separate the organic layer from the filtrate.
- Step 3: Hydrolysis and Purification
  - Distill off the organic layer and co-distill with n-heptane.
  - Add n-heptane to the residue and heat the mixture at 45-50°C for 1 hour.
  - Cool the mixture to 25-30°C and stir for 3 hours.
  - Filter the solid.
  - Add THF to the obtained solid, followed by the addition of aqueous sodium hydroxide solution at 10-15°C.
  - Heat the mixture to 55-60°C and stir for 2 hours.
  - Cool the mixture to 25-30°C.
  - Separate the aqueous layer.
  - Add water to the aqueous layer and cool to 20-25°C.
  - Acidify the mixture with hydrochloric acid.

- Stir the mixture for 4 hours at 25-30°C.
- Filter the solid and dry it.
- Step 4: Final Recrystallization
  - Add THF to the obtained solid and heat to 50-55°C for 60 minutes.
  - Cool the mixture to 25-30°C and stir for 3 hours.
  - Filter the solid and dry to obtain **3-acetyl-1H-pyrazole-5-carboxylic acid**.

## Visualizations

### Synthesis Workflow of 3-Acetyl-1H-pyrazole-5-carboxylic Acid



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Caption: Synthesis workflow for **3-acetyl-1H-pyrazole-5-carboxylic acid**.

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